molecular formula C9H6Cl2O2 B8804393 3-(2,3-dichlorophenyl)prop-2-enoic Acid

3-(2,3-dichlorophenyl)prop-2-enoic Acid

Cat. No.: B8804393
M. Wt: 217.05 g/mol
InChI Key: RCEWIEGWGDHVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dichlorophenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a prop-2-enoic acid backbone substituted with a 2,3-dichlorophenyl group at the β-position. This compound belongs to the cinnamic acid family, where structural variations in the aromatic ring significantly influence physicochemical properties and biological activity.

Such compounds are of interest in medicinal chemistry, agrochemicals, and materials science due to their ability to modulate enzyme activity or serve as synthetic intermediates.

Properties

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)

InChI Key

RCEWIEGWGDHVNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves specific reaction conditions and reagents. Detailed synthetic routes can be found in specialized chemical databases and publications. The preparation methods typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced equipment and optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dichlorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.

Scientific Research Applications

3-(2,3-dichlorophenyl)prop-2-enoic Acid has a wide array of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Insights:

  • Chlorine Position Effects: 2,3-Dichloro substitution: Likely induces steric hindrance and electronic effects distinct from the 3,4-dichloro isomer. The proximity of chlorine atoms may reduce solubility compared to 3,4-dichloro analogs .
  • Extended Conjugation :

    • The furan-containing analog (CAS 463351-44-2) shows a redshift in UV-Vis spectra due to extended π-conjugation, making it suitable for photochemical applications .
  • Hybrid Systems :

    • The oxazole-indole derivative (from ) demonstrates how hybrid heterocycles can amplify bioactivity, though synthetic complexity increases .

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